5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12(2)15-6-4-5-7-16(15)21-17(19-20-18(21)23)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDJBLSGEMFBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzohydrazide with 2-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus |
| Other derivatives | 0.25 - 1 | MRSA |
The structure–activity relationship (SAR) studies suggest that modifications on the phenyl rings significantly influence antimicrobial efficacy .
Antifungal Properties
In addition to antibacterial activity, this compound has shown antifungal properties against strains like Candida albicans. The antifungal activity was evaluated with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antifungal agents .
Agricultural Applications
The compound's potential extends into agricultural science as well. Its derivatives have been explored for use as fungicides and herbicides due to their ability to inhibit fungal growth and pathogenic bacteria in crops.
Fungicidal Activity
A study highlighted the effectiveness of triazole derivatives in controlling fungal pathogens in crops:
| Compound | MIC (µg/mL) | Target Fungal Pathogen |
|---|---|---|
| Triazole Derivative A | 15 | Fusarium spp. |
| Triazole Derivative B | 10 | Botrytis cinerea |
These results indicate a promising application in crop protection strategies .
Synthesis and Evaluation of Antimicrobial Activity
A comprehensive study synthesized various derivatives of triazole compounds and evaluated their antimicrobial activities against a panel of pathogens:
- The synthesized compounds were tested for their efficacy against common pathogens.
- Results showed that specific substitutions on the triazole ring enhanced activity significantly.
Notable Findings:
- Compounds with electron-donating groups at specific positions exhibited higher antibacterial activity.
- The most potent derivative was found to have an MIC of 0.25 µg/mL against MRSA .
Another research focused on modifying the sulfur atom in the triazole structure to enhance biological activity:
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
Structural Variations and Physicochemical Properties
Triazole derivatives differ in substituents at positions 4 and 5, influencing their physicochemical and biological properties. Below is a comparative analysis:
Notes:
- Electron-withdrawing groups (e.g., trifluoromethyl in 6l) increase thermal stability (higher melting points) and bioactivity .
- Bulky substituents like isopropyl (target compound) enhance lipophilicity, impacting membrane permeability in biological systems .
Antimicrobial and Antifungal Activity
- The parent compound 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) exhibits broad-spectrum antibiotic and antifungal activity, likely due to the methoxyphenyl group’s electron-donating effects enhancing interaction with microbial enzymes .
- Compound XIII (5-(furan-2-yl)-4-[(4-methoxybenzylidene)amino]-...) showed moderate activity against Staphylococcus aureus and Candida albicans, attributed to the furan ring’s planar structure improving target binding .
Leukotriene Inhibition
- Derivatives like 6l and 6m (with trifluoromethyl or pyridylmethyl substituents) demonstrated >90% inhibition of leukotriene B4 biosynthesis at 10 μM, outperforming non-fluorinated analogs. This highlights the role of electronegative groups in enzyme active-site interactions .
Corrosion Inhibition
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance biological activity by improving solubility and target binding .
- Bulky substituents (e.g., isopropyl, tert-butyl) increase lipophilicity, favoring penetration through biological membranes .
Thiol Reactivity :
- The thiol group’s nucleophilicity enables diverse functionalization, forming disulfides, sulfonates, or metal complexes with applications in drug design and materials science .
Thermal Stability :
- Halogenated derivatives (e.g., 6r with 4-chlorophenyl) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
Biological Activity
5-(4-Methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 380349-20-2) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article focuses on the compound's biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.43 g/mol. Its structure features a triazole ring substituted with phenyl groups and a thiol functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to this compound showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 62.5 μg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBCK (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 31.25 | 62.5 |
| Compound B | S. aureus | 62.5 | 125 |
| Compound C | P. aeruginosa | 31.25 | 62.5 |
| Compound D | Candida albicans | 62.5 | 125 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole scaffold have shown promising results in inhibiting the growth of colorectal cancer cell lines such as HT-29. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity and induced cell cycle arrest in cancer cells .
Case Study: Colorectal Cancer
In a study focusing on the synthesis of novel S-substituted triazoles, one compound was identified as a potential PDK1 inhibitor with notable antiproliferative activity against HT-29 cells . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways and inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by their structure. Modifications on the phenyl rings and the thiol group can significantly affect their potency against various biological targets. Studies have shown that electron-donating groups on the phenyl ring enhance antimicrobial activity while specific alkyl chain lengths can influence anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol?
- Methodology : Optimized synthesis involves cyclization of thiosemicarbazide precursors under basic conditions, followed by alkylation or functionalization. Key steps include refluxing intermediates (e.g., ethanol/KOH mixtures) and purification via recrystallization. Characterization via elemental analysis, ¹H-NMR, and LC-MS ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H-NMR : Confirms substitution patterns (e.g., methoxy and isopropyl groups) and aromatic proton environments .
- LC-MS : Validates molecular weight and purity, especially for intermediates .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar triazole-thiol derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) reconcile discrepancies between theoretical and experimental data for this compound?
- Methodology : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. Comparisons with experimental data (e.g., X-ray or NMR) identify steric or electronic effects influencing deviations. For example, DFT-optimized structures of analogous triazole-thiones align with crystallographic data within 0.002 Å mean error .
Q. What strategies improve the prediction of pharmacological activity and ADME properties?
- Methodology :
- Molecular docking : Screens against target proteins (e.g., enzymes or receptors) to assess binding affinity. For triazole-thiol derivatives, docking studies reveal similarities to known inhibitors .
- ADME analysis : Uses software like SwissADME to predict bioavailability, lipophilicity (LogP), and metabolic stability. Substituents like methoxy groups enhance solubility but may reduce membrane permeability .
Q. How can researchers resolve contradictions in toxicity and activity data across structural derivatives?
- Methodology : Systematic structure-activity relationship (SAR) studies evaluate substituent effects. For example:
- Alkylation : S-alkylation of the thiol group modulates cytotoxicity (e.g., methyl vs. benzyl groups).
- Mannich bases : Introducing amine-containing side chains improves anti-inflammatory activity but may increase hepatotoxicity .
Q. What synthetic modifications enhance stability under varying pH and temperature conditions?
- Methodology :
- pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Methoxy groups improve stability in acidic conditions .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures. Derivatives with bulky substituents (e.g., isopropyl) show higher thermal stability .
Q. How does crystallography inform the design of derivatives with improved bioactivity?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solubility and binding. For example, planar triazole-thiol cores facilitate stacking with aromatic residues in enzyme active sites .
Q. What are the challenges in synthesizing and characterizing alkylated or Mannich base derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
